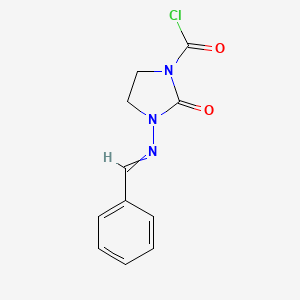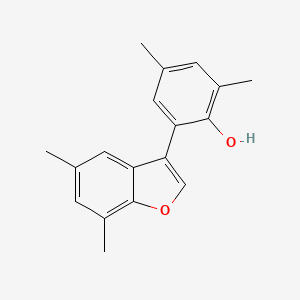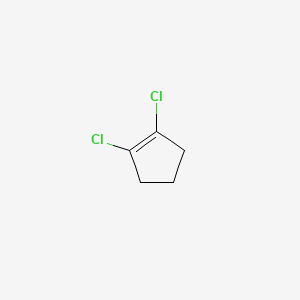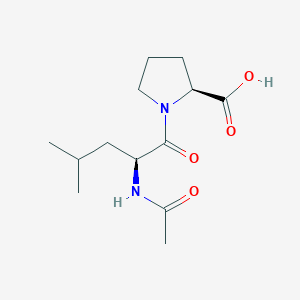![molecular formula C10H12N2O2S B14591689 2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine CAS No. 61076-31-1](/img/structure/B14591689.png)
2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine is an organic compound that features an aziridine ring, a three-membered nitrogen-containing ring, substituted with a 3-nitrophenylsulfanyl group and two methyl groups. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine typically involves the reaction of 2,2-dimethylaziridine with 3-nitrobenzenethiol under basic conditions. The reaction proceeds through the nucleophilic attack of the thiol on the aziridine ring, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The aziridine ring can be opened by nucleophiles, leading to the formation of amines.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or peracids.
Reduction: Typical reagents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Reduction of the nitro group yields 2,2-dimethyl-1-[(3-aminophenyl)sulfanyl]aziridine.
Reduction: Ring-opening reactions yield various amines depending on the nucleophile used.
Substitution: Substitution reactions yield derivatives with different functional groups replacing the sulfanyl group.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme mechanisms involving aziridine substrates.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers and other materials through ring-opening polymerization.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine involves its high reactivity due to the strained aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The nitro group can also participate in redox reactions, adding to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The parent compound with no substituents.
2,2-Dimethylaziridine: Lacks the 3-nitrophenylsulfanyl group.
3-Nitrophenylaziridine: Lacks the dimethyl substitution on the aziridine ring.
Uniqueness
2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine is unique due to the combination of the aziridine ring, the 3-nitrophenylsulfanyl group, and the dimethyl substitution
Eigenschaften
CAS-Nummer |
61076-31-1 |
|---|---|
Molekularformel |
C10H12N2O2S |
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
2,2-dimethyl-1-(3-nitrophenyl)sulfanylaziridine |
InChI |
InChI=1S/C10H12N2O2S/c1-10(2)7-11(10)15-9-5-3-4-8(6-9)12(13)14/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
WNMNZULUVWUTDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN1SC2=CC=CC(=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[(4-chlorophenyl)methyl]-1-methylbenzene](/img/structure/B14591614.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-2-phenyl-](/img/structure/B14591625.png)
![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)

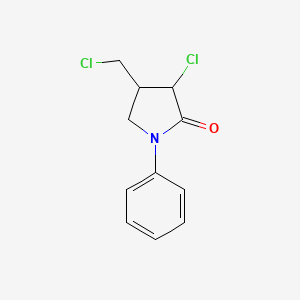
![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)

